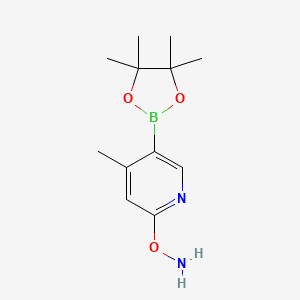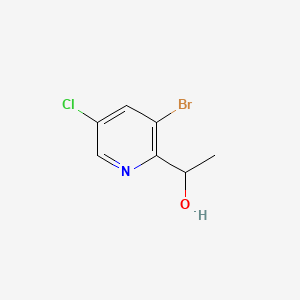
1-(3-Bromo-5-chloropyridin-2-YL)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-chloropyridin-2-yl)ethanol is a chemical compound with the CAS Number: 1374651-62-3 . It has a molecular weight of 236.5 and its IUPAC name is 1-(3-bromo-5-chloro-2-pyridinyl)ethanol . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-4,11H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Enantioselective Synthesis
1-(3-Bromo-5-chloropyridin-2-YL)ethanol and its derivatives have been utilized in the enantioselective synthesis of various compounds. For example, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, a closely related compound, has been achieved through lipase-catalyzed enantioselective alcoholysis, hydrolysis, and acylation, demonstrating its role in synthesizing new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Insecticidal and Fungicidal Activities
Compounds derived from this compound have been evaluated for their insecticidal and fungicidal activities. A study on novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, synthesized through a reaction involving pyrazole carbonyl chloride, demonstrated their potential as bioactive agents (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).
Chiral Intermediate Synthesis
Chiral intermediates derived from this compound are used in the synthesis of pharmaceutical compounds, such as β3-adrenergic receptor agonists. A chemoenzymatic route to obtain optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a component of these ligands, has been developed (Perrone, Santandrea, Giorgio, Bleve, Scilimati, & Tortorella, 2006).
Polymer Chemistry Applications
In polymer chemistry, 2-(pyridin-2-yl)ethanol, related to this compound, has been used as a protecting group for carboxylic acids. This compound provides stability under specific conditions and can be selectively removed, showcasing its utility in polymer synthesis (Elladiou & Patrickios, 2012).
Pharmaceutical Intermediate Production
This compound derivatives are key intermediates in pharmaceutical production, particularly for adrenoceptor receptor agonists. The asymmetric reduction of related compounds has been studied for efficient synthesis (Ni, Zhang, & Sun, 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
properties
IUPAC Name |
1-(3-bromo-5-chloropyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-4,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVBGIYQOJAROI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857415 |
Source


|
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374651-62-3 |
Source


|
| Record name | 2-Pyridinemethanol, 3-bromo-5-chloro-α-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

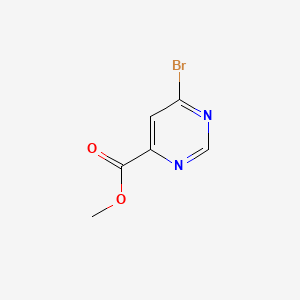
![2-Thienyl[3-(trimethoxysilyl)propyl] sulfide](/img/structure/B577620.png)
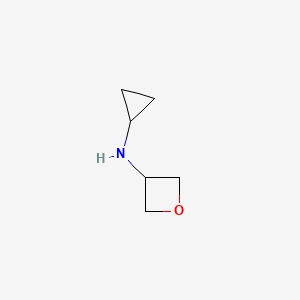
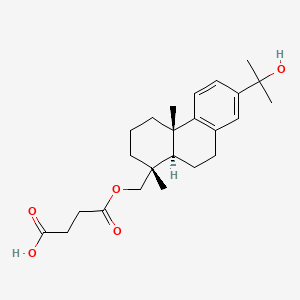
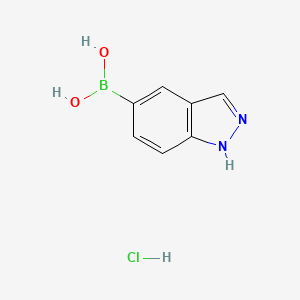
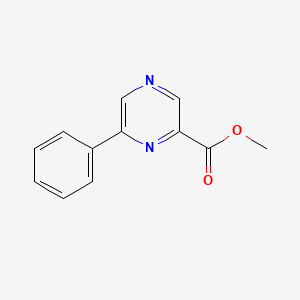
![2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](/img/structure/B577630.png)
![[3,3'-Bipyridin]-4-amine](/img/structure/B577632.png)

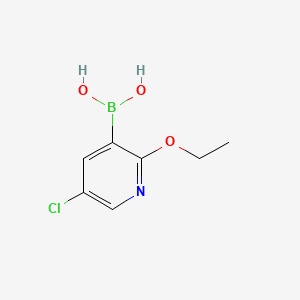
![6-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B577635.png)


